Di-tert-butyl N-(4-formylbenzoyl)-D-glutamate
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Overview
Description
Di-tert-butyl N-(4-formylbenzoyl)-D-glutamate is a synthetic organic compound that features a tert-butyl ester group and a formylbenzoyl moiety attached to a D-glutamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl N-(4-formylbenzoyl)-D-glutamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields an alcohol derivative .
Scientific Research Applications
Di-tert-butyl N-(4-formylbenzoyl)-D-glutamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Di-tert-butyl N-(4-formylbenzoyl)-D-glutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formylbenzoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tert-butyl ester group may also play a role in modulating the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group in peptide synthesis.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Utilized in the synthesis of various organic compounds.
Uniqueness
Di-tert-butyl N-(4-formylbenzoyl)-D-glutamate is unique due to its combination of a formylbenzoyl group and a D-glutamate backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
87597-87-3 |
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Molecular Formula |
C21H29NO6 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ditert-butyl (2R)-2-[(4-formylbenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C21H29NO6/c1-20(2,3)27-17(24)12-11-16(19(26)28-21(4,5)6)22-18(25)15-9-7-14(13-23)8-10-15/h7-10,13,16H,11-12H2,1-6H3,(H,22,25)/t16-/m1/s1 |
InChI Key |
CHZSDVMWLWKNGU-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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